molecular formula C7H12N4O2 B2487728 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid CAS No. 1904076-79-4

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid

Cat. No.: B2487728
CAS No.: 1904076-79-4
M. Wt: 184.199
InChI Key: WGNCBLFAKUJUFH-UHFFFAOYSA-N
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Description

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms The tert-butyl group attached to the tetrazole ring provides steric hindrance, influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid typically involves the reaction of tert-butyl hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. The final step involves hydrolysis to obtain the acetic acid derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-(5-tert-butyl-1H-tetrazol-1-yl)acetic acid
  • 2-(5-tert-butyl-2H-1,2,3-triazol-2-yl)acetic acid
  • 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Comparison: Compared to these similar compounds, 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid is unique due to its specific substitution pattern on the tetrazole ring. This influences its reactivity, stability, and potential applications. The presence of the tert-butyl group provides additional steric hindrance, which can affect the compound’s chemical and biological properties.

Properties

IUPAC Name

2-(5-tert-butyltetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)6-8-10-11(9-6)4-5(12)13/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCBLFAKUJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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